
Ethyl alpha-D-fructofuranoside
Übersicht
Beschreibung
Ethyl alpha-D-fructofuranoside: is a chemical compound with the molecular formula C8H16O6 . It is a derivative of fructose, where the hydroxyl group at the anomeric carbon is replaced by an ethyl group. This compound is known for its sweet taste and is often used in various chemical and biological studies due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl alpha-D-fructofuranoside typically involves the glycosylation of fructose. One common method is the stereoselective glycosylation using a 4,6-O-tetraisopropyldisiloxanylidene-containing thio-fructofuranoside donor. This method allows for the efficient synthesis of the alpha-isomer of fructofuranosides .
Industrial Production Methods: Industrial production of this compound may involve similar glycosylation techniques, often optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of protective groups and specific catalysts can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl alpha-D-fructofuranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted fructofuranosides depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Ethyl alpha-D-fructofuranoside has several applications in scientific research:
Chemistry: Used as a model compound in glycosylation studies and carbohydrate chemistry.
Biology: Studied for its interactions with enzymes and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a sweetening agent in pharmaceuticals.
Industry: Utilized in the food industry as a sweetener and in the production of various food additives
Wirkmechanismus
The mechanism of action of ethyl alpha-D-fructofuranoside involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, leading to the cleavage of the glycosidic bond and release of fructose. This process is crucial in various metabolic pathways and can influence the overall metabolism of carbohydrates .
Vergleich Mit ähnlichen Verbindungen
- Methyl alpha-D-fructofuranoside
- Propyl alpha-D-fructofuranoside
- Butyl alpha-D-fructofuranoside
Comparison: this compound is unique due to its specific ethyl group, which influences its solubility, sweetness, and reactivity compared to other similar compounds. For instance, mthis compound has a different solubility profile and sweetness level due to the presence of a methyl group instead of an ethyl group. The length and nature of the alkyl chain in these compounds can significantly affect their chemical and physical properties .
Eigenschaften
IUPAC Name |
2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQFKZUGBOQKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(C(C(C(O1)CO)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: In what plant species has Ethyl α-D-fructofuranoside been discovered?
A1: Ethyl α-D-fructofuranoside has been isolated from a variety of plants, including Mikania micrantha roots [], Alisma orientalis rhizomes [], Paris polyphylla var. yunnanensis rhizomes [], Gelsemium elegans [], Averrhoa carambola leaves [], Zizyphi Fructus [, ], and wheat germ [].
Q2: How is Ethyl α-D-fructofuranoside formed in persimmon fruits during extraction with ethanol?
A2: Research suggests that Ethyl β-D-fructofuranoside, not the alpha anomer, is formed enzymatically during the extraction of Japanese persimmon fruits with ethanol. The enzyme invertase, present in persimmons, remains active even in high ethanol concentrations and catalyzes the formation of Ethyl β-D-fructofuranoside from fructose and ethanol [].
Q3: Has Ethyl α-D-fructofuranoside been found as a byproduct in any industrial processes?
A4: Yes, Ethyl β-D-fructofuranoside has been identified as a novel glycoside formed during the purification of fructooligosaccharides using immobilized yeast cells []. This highlights the potential for its formation in processes involving fructose and ethanol in the presence of specific enzymes.
Q4: Are there any known methods to remove contaminating sugars from Ethyl β-D-fructofuranoside produced during sucrose ethanolysis?
A5: Research has explored the use of the yeast Hansenula polymorpha (also known as Pichia angusta) to remove contaminating sugars from Ethyl β-D-fructofuranoside produced during sucrose ethanolysis catalyzed by invertase []. This suggests potential biotechnological applications for purifying this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl benzo[b]thiophen-3-ylmethylphosphonate](/img/structure/B3057390.png)

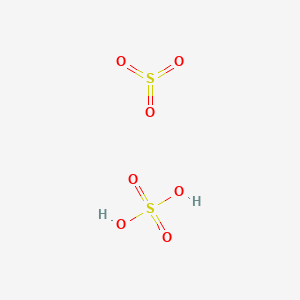
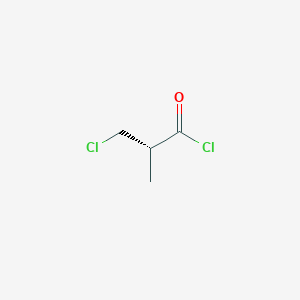
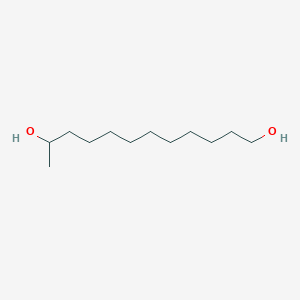
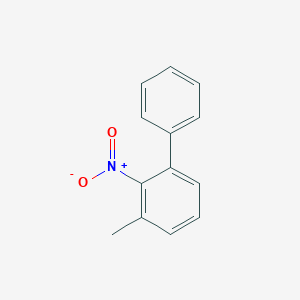

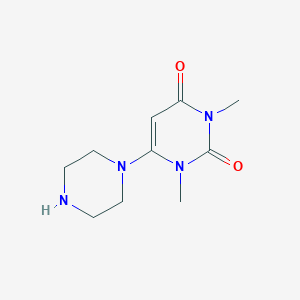

![[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate](/img/structure/B3057403.png)



